Pyridine-N-oxide is a heterocyclic compound with the molecular formula CHNO. It appears as a colorless, hygroscopic solid and is primarily derived from the oxidation of pyridine. The compound's structure is planar, closely resembling that of pyridine, with an N-O bond length of 1.34 Å and a C-N-C angle of 124°, which is wider than that in pyridine . Pyridine-N-oxide is notable for being significantly less basic than its parent compound, with a pK value of 0.8 for the protonated form .
Pyridine-N-oxide exhibits unique reactivity patterns compared to pyridine, notably due to its ambivalent nature, allowing it to engage in both electrophilic and nucleophilic reactions. Key reactions include:
Pyridine-N-oxide derivatives are recognized for their biological significance. They serve as precursors to various pharmaceutical agents, such as:
These compounds exhibit diverse biological activities, including anti-inflammatory and antifungal properties.
The synthesis of pyridine-N-oxide can be achieved through several methods:
Pyridine-N-oxide finds applications in various fields:
Studies indicate that pyridine-N-oxide interacts effectively with both nucleophiles and electrophiles due to its unique electronic structure. This dual reactivity allows it to participate in complex organic transformations, making it a valuable compound in synthetic chemistry . Its ability to stabilize various intermediates enhances its utility in reaction pathways involving diverse substrates.
Pyridine-N-oxide shares structural similarities with other nitrogen-containing heterocycles but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
Compound | Structure Similarity | Unique Features |
---|---|---|
Pyridine | Yes | More basic (pK = 5.2), less reactive |
Pyridine 1-Oxide | Yes | Reacts similarly but has different reactivity |
Nicotinic Acid N-Oxide | Yes | Precursor to specific drugs |
2,3-Dichloropyridine N-Oxide | Yes | Effective oxygen transfer reagent |
Pyridine-N-oxide is unique due to its significantly lower basicity and enhanced reactivity toward both electrophiles and nucleophiles compared to these similar compounds .
Pyridine-N-oxide exhibits distinctive proton nuclear magnetic resonance spectral characteristics that reflect the electronic influence of the N-oxide functionality on the aromatic ring system [2]. The proton nuclear magnetic resonance spectrum of pyridine-N-oxide in deuterated chloroform displays characteristic chemical shift patterns with protons appearing at δ 7.35-7.37 (3H, m, aromatic protons) and δ 8.25-8.27 (2H, m, aromatic protons) [2]. These chemical shifts demonstrate significant differences compared to the parent pyridine compound, reflecting the electron-withdrawing nature of the N-oxide group.
The formation of the N-oxide functionality results in systematic changes to the proton chemical shifts throughout the pyridine ring [31]. Analysis of substituted pyridine N-oxide derivatives reveals that upon N-oxidation, the major proton shielding effect occurs at the H-6 position with a shift of approximately 0.6 parts per million upfield [31]. The H-2 and H-4 positions experience similar shielding effects of 0.3 and 0.35 parts per million respectively, while only negligible deshielding occurs at the H-5 position [31].
The coupling constant patterns in pyridine-N-oxide provide additional structural information, with the aromatic protons displaying characteristic vicinal and meta coupling relationships [2]. The multiplicity patterns observed in high-resolution spectra allow for unambiguous assignment of individual proton resonances and provide insight into the electronic distribution within the N-oxide system [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about pyridine-N-oxide, with the spectrum in deuterated chloroform showing carbon resonances at δ 125.3, 125.5, and 138.5 parts per million [2]. These chemical shifts represent the carbon atoms at positions 3,5, position 4, and positions 2,6 respectively, demonstrating the symmetry of the molecule and the electronic effects of N-oxidation [4].
The formation of the N-oxide group from pyridine results in dramatic changes to the carbon-13 chemical shifts throughout the aromatic ring system [4]. The ortho and para carbons (C-2, C-6, and C-4) undergo substantial upfield shifts of up to 10 parts per million upon N-oxide formation, while the meta carbons (C-3 and C-5) experience significant downfield shifts [4]. These chemical shift changes are consistent with resonance and electric field mechanisms operating within the N-oxide system [4].
Detailed analysis of pyridine N-oxide derivatives reveals systematic patterns in carbon-13 chemical shift behavior [1] [4]. The chemical shift differences between pyridine and pyridine-N-oxide pairs demonstrate that increased electron density at the C-2, C-6, and C-4 carbons causes upfield paramagnetic shifts, while decreased electron density at C-3 and C-5 results in downfield shifts [4]. These observations support the contribution of quinoid resonance forms to the ground state electronic structure [4].
Position | Pyridine (δ ppm) | Pyridine-N-oxide (δ ppm) | Δδ (ppm) |
---|---|---|---|
C-2,6 | 149.9 | 139.7 | -10.2 |
C-3,5 | 123.8 | 125.5 | +1.7 |
C-4 | 135.7 | 125.3 | -10.4 |
Nitrogen-15 nuclear magnetic resonance spectroscopy of pyridine-N-oxide reveals characteristic chemical shift patterns that provide direct information about the nitrogen environment in the N-oxide functionality [5]. The nitrogen-15 chemical shift of the pyridine ring nitrogen in pyridine-N-oxide appears at approximately -86.8 parts per million from external nitromethane, which differs significantly from substituted derivatives [5]. These chemical shifts are highly sensitive to substituent effects and provide valuable structural information about electronic distribution within the N-oxide system [5].
Studies of substituted pyridine N-oxide derivatives demonstrate that nitrogen-15 chemical shifts vary considerably depending on the nature and position of substituents [5]. The nitrogen-15 chemical shifts in amino and acetylamino pyridine N-oxide derivatives range between -101.2 and -126.7 parts per million, which correlates with tautomeric equilibria and electronic effects [5]. The chemical shift range reflects the sensitivity of nitrogen-15 nuclear magnetic resonance to electronic perturbations within the heterocyclic system [5].
Oxygen-17 nuclear magnetic resonance spectroscopy provides direct observation of the N-oxide oxygen atom, though technical challenges associated with the quadrupolar nature of oxygen-17 limit routine applications [6]. Specialized oxygen-17 nuclear magnetic resonance studies of pyridine N-oxide derivatives have been conducted to investigate the electronic environment of the N-oxide oxygen and its response to substitution patterns [6]. These investigations reveal that the oxygen-17 chemical shifts are sensitive to both electronic and steric effects within the molecular framework [6].
The infrared spectrum of pyridine-N-oxide displays characteristic absorption bands that provide detailed information about molecular vibrations and functional group identification [7] [9]. The most prominent feature in the infrared spectrum is the N-O stretching vibration, which appears as a strong band at approximately 1265 wavenumbers in carbon disulfide solution and around 1243 wavenumbers in the solid state [11] [12]. This frequency assignment has been extensively studied and confirmed through various experimental approaches and theoretical calculations [9] [10].
The aromatic carbon-hydrogen stretching vibrations in pyridine-N-oxide appear in the region of 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes are observed between 1400-1600 wavenumbers [9]. The infrared spectrum also contains characteristic out-of-plane carbon-hydrogen bending vibrations at 741, 935, 993, 846, and 972 wavenumbers, which provide fingerprint information for structural identification [11]. These vibrational modes are sensitive to substitution patterns and electronic effects within the aromatic system [10].
Comparative infrared spectroscopic studies of pyridine versus pyridine-N-oxide reveal significant differences in band positions and intensities that reflect the electronic perturbations introduced by the N-oxide functionality [9] [10]. The infrared absorption characteristics of pyridine-N-oxide have been optimized through density functional theory calculations, which show good correlation with experimental frequencies and provide theoretical support for vibrational assignments [10].
Raman spectroscopy of pyridine-N-oxide provides complementary vibrational information to infrared spectroscopy, with the Raman spectrum displaying characteristic bands that correspond to symmetric vibrational modes [9] [12]. The most significant feature in the Raman spectrum is the N-O stretching vibration, which appears at 1254 ± 10 wavenumbers and serves as a diagnostic band for the N-oxide functionality [12]. This assignment has been confirmed through studies of pyridine-N-oxide in various solvents and solution conditions [12].
The Raman spectrum of pyridine-N-oxide includes aromatic ring breathing modes and carbon-carbon stretching vibrations that appear with characteristic intensities and frequency patterns [9] [10]. These vibrational modes provide information about the electronic structure and bonding characteristics of the N-oxide system [10]. The Raman scattering intensities are influenced by the polarizability changes associated with the vibrational motions and reflect the electronic distribution within the molecule [9].
Solvent effects on the Raman spectrum of pyridine-N-oxide have been investigated through studies in phenol, methanol, and dioxane solutions [12]. These investigations reveal that hydrogen bonding interactions can influence the vibrational frequencies and intensities, particularly for modes involving the N-oxide oxygen atom [12]. The Raman spectroscopic data provide evidence for specific intermolecular interactions and solvation effects [12].
The N-O stretching vibration in pyridine-N-oxide represents the most characteristic and diagnostic vibrational mode for identifying and studying N-oxide compounds [11] [12] [13]. This stretching frequency occurs at approximately 1265 wavenumbers in solution and shows systematic variations depending on the chemical environment and intermolecular interactions [11] [13]. The N-O stretching frequency is sensitive to coordination with metal ions, with decreases to below 1225 wavenumbers observed upon complex formation [11] [13].
Detailed vibrational analysis reveals that the N-O stretching mode involves primarily the motion of the oxygen atom relative to the nitrogen, with the frequency being influenced by the π-bond character of the N-O linkage [11] [13]. Studies of metal complexes with pyridine-N-oxide demonstrate that coordination through the oxygen atom results in systematic decreases in the N-O stretching frequency, reflecting reduced π-bond character due to electron donation to the metal center [11] [13].
The force constant for the N-O stretching vibration in pyridine-N-oxide has been calculated to be approximately 6.6 millidynes per angstrom [11]. Comparative studies of various pyridine N-oxide derivatives show that substituent effects can influence the N-O stretching frequency, with electron-withdrawing groups generally increasing the frequency and electron-donating groups decreasing it [11] [13]. These systematic variations provide insight into the electronic structure and bonding characteristics of the N-oxide functionality [13].
Mass spectrometric analysis of pyridine-N-oxide reveals characteristic fragmentation patterns that provide structural information and enable identification of N-oxide compounds [15] [16] [18]. The molecular ion peak appears at mass-to-charge ratio 95, corresponding to the molecular formula C₅H₅NO [18]. The most significant fragmentation pathway involves the loss of oxygen (16 mass units) from the molecular ion, producing an intense fragment at mass-to-charge ratio 79 that corresponds to the pyridine cation radical [17] [18].
The base peak in the mass spectrum of pyridine-N-oxide typically appears at mass-to-charge ratio 95, representing the molecular ion [18]. Additional characteristic fragments include peaks at mass-to-charge ratios 39, 52, and 79, which correspond to various ring fragmentation processes [18]. The fragmentation pattern demonstrates the relative stability of the molecular ion and the preferential loss of the oxygen atom from the N-oxide functionality [15] [17].
Detailed fragmentation studies using tandem mass spectrometry reveal that pyridine-N-oxide undergoes both simple bond cleavages and complex rearrangement processes [15] [16]. The loss of hydroxyl radical (17 mass units) represents another important fragmentation pathway, though this is generally less intense than the oxygen loss [17]. These fragmentation patterns are diagnostic for N-oxide compounds and can be used to distinguish them from other nitrogen-containing heterocycles [15] [16].
Gas chromatography-mass spectrometry analysis of pyridine-N-oxide requires careful consideration of thermal stability and derivatization procedures [20]. Direct analysis of pyridine-N-oxide by gas chromatography-mass spectrometry is possible, though thermal decomposition can occur at elevated temperatures [20]. For trace analysis applications, derivatization with tert-butyldimethylsilyl reagents has been employed to improve chromatographic behavior and detection sensitivity [20].
The gas chromatography-mass spectrometry method for pyridine-N-oxide analysis typically employs electron ionization at 70 electron volts, producing characteristic fragmentation patterns that enable identification and quantification [20]. Selected ion monitoring can be used to enhance sensitivity, focusing on the molecular ion at mass-to-charge ratio 95 and the base peak fragment [20]. Detection limits in the parts-per-million range have been achieved using optimized gas chromatography-mass spectrometry conditions [20].
Liquid chromatography-mass spectrometry methods for pyridine-N-oxide analysis offer advantages in terms of thermal stability and can accommodate a wider range of sample types [19]. Electrospray ionization produces protonated molecular ions and characteristic adduct species including sodium adducts and proton-bound dimers [15]. The electrospray mass spectrometric behavior of pyridine-N-oxide includes the formation of doubly-charged species and complex cluster ions that provide additional structural information [15].
The ultraviolet-visible absorption spectrum of pyridine-N-oxide displays characteristic electronic transitions that reflect the electronic structure and conjugation patterns within the N-oxide system [22] [23] [24]. The spectrum exhibits two primary absorption bands: an intense band at approximately 280 nanometers and a weaker band at around 320 nanometers [11] [22]. The intense band at 280 nanometers has been assigned to a π-π* electronic transition, while the weaker band at 320 nanometers corresponds to an n-π* transition involving the N-oxide oxygen lone pair electrons [11] [13].
The electronic absorption characteristics of pyridine-N-oxide differ significantly from those of the parent pyridine compound, reflecting the perturbation introduced by the N-oxide functionality [22] [24]. The π-π* transition at 280 nanometers shows considerable intensity with molar extinction coefficients on the order of 14,300 M⁻¹cm⁻¹ [26]. This high extinction coefficient indicates a strong electronic transition with significant oscillator strength [22] [26].
Detailed spectroscopic studies have revealed that the n-π* transition at 320 nanometers is particularly sensitive to environmental factors and intermolecular interactions [22] [24]. This transition involves promotion of an electron from the nitrogen-oxygen nonbonding orbital to an antibonding π* orbital of the aromatic ring system [11] [22]. The relative intensities and positions of these transitions provide diagnostic information for N-oxide identification and structural characterization [24].
Solvent effects on the ultraviolet-visible absorption spectrum of pyridine-N-oxide provide valuable information about intermolecular interactions and electronic structure [22] [24] [27]. The π-π* transition at 280 nanometers shows relatively minor solvent dependence, typically shifting by only a few nanometers between different solvent systems [22] [24]. In contrast, the n-π* transition at 320 nanometers exhibits significant solvent sensitivity, particularly in hydrogen-bonding solvents [22] [27].
Studies of pyridine-N-oxide in various solvents demonstrate that hydrogen-bonding interactions with the N-oxide oxygen can substantially affect the electronic transitions [22] [24] [27]. In hydrogen-bonding solvents such as alcohols, the n-π* transition often shows blue-shifting and intensity changes compared to non-hydrogen-bonding solvents [27]. These solvent effects have been utilized to investigate hydrogen-bonding capacity and to develop solvatochromic indicators based on N-oxide compounds [27].
The solvatochromic behavior of substituted pyridine N-oxide derivatives has been extensively studied, with 4-nitropyridine N-oxide showing particularly pronounced solvent effects in the ultraviolet region between 330-355 nanometers [27]. These investigations have led to the development of linear free-energy relationships that correlate absorption wavelengths with solvent parameters, particularly the Kamlet-Taft α parameter that describes hydrogen-bond donor ability [27]. Such correlations demonstrate the utility of pyridine N-oxide derivatives as molecular probes for solvent characterization [27].
Solvent | λmax (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |
---|---|---|
Dichloromethane | 276 | 14,300 |
Acetonitrile | 274 | - |
Ethanol | 272 | - |
Irritant